3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid
CAS No.:
Cat. No.: VC15728803
Molecular Formula: C13H8ClFO3
Molecular Weight: 266.65 g/mol
* For research use only. Not for human or veterinary use.
![3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid -](/images/structure/VC15728803.png)
Specification
Molecular Formula | C13H8ClFO3 |
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Molecular Weight | 266.65 g/mol |
IUPAC Name | 3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid |
Standard InChI | InChI=1S/C13H8ClFO3/c14-10-7-8(1-4-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17) |
Standard InChI Key | ZPPYCAHQBJYPIH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)F |
Introduction
Structural and Molecular Characteristics
3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid features a furan ring linked to a 3-chloro-4-fluorophenyl group at the 5-position and a propenoic acid side chain at the 2-position. The trans-configuration of the propenoic acid moiety (-isomer) is critical for its stereochemical stability and interaction with biological targets. Key molecular descriptors include:
Property | Value |
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IUPAC Name | 3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid |
Molecular Formula | |
Molecular Weight | 266.65 g/mol |
Canonical SMILES | C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)F |
InChI Key | ZPPYCAHQBJYPIH-UHFFFAOYSA-N |
The chlorine and fluorine atoms on the phenyl ring introduce electron-withdrawing effects, enhancing the compound’s electrophilicity and potential for nucleophilic substitution reactions. The furan ring’s aromaticity and the conjugated double bond in the propenoic acid group further contribute to its reactivity and ability to engage in π-π stacking interactions with biological macromolecules.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid typically involves a multi-step process:
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Furan Ring Formation: Cyclization of γ-keto esters or dienones under acidic or basic conditions generates the furan core.
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Halogenated Phenyl Substitution: Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the 3-chloro-4-fluorophenyl group to the furan ring.
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Propenoic Acid Incorporation: A Knoevenagel condensation between the substituted furan and malonic acid derivatives yields the α,β-unsaturated carboxylic acid moiety.
Industrial-scale production often employs continuous flow reactors to optimize yield (reported at ~65–75%) and purity (>95% by HPLC). Purification via column chromatography or recrystallization ensures minimal residual solvents.
Reactivity Profile
The compound participates in three primary reaction types:
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Oxidation: The propenoic acid moiety can undergo decarboxylation under strong oxidizing conditions, yielding a vinyl furan derivative.
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Reduction: Catalytic hydrogenation reduces the double bond in the propenoic acid group, producing 3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]propanoic acid.
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Electrophilic Substitution: The furan ring’s electron-rich nature facilitates nitration or sulfonation at the 4-position.
Biological Activities and Mechanistic Insights
Enzyme Inhibition Studies
In vitro assays reveal moderate inhibitory activity against cyclooxygenase-2 (COX-2) () and 5-lipoxygenase (5-LOX) (), suggesting anti-inflammatory potential. Molecular docking simulations indicate that the chlorine atom forms a halogen bond with Tyr385 in COX-2’s active site, while the fluorine stabilizes the phenyl ring’s orientation via hydrophobic interactions.
Antiproliferative Effects
Preliminary screens against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines show dose-dependent growth inhibition ( and , respectively). Comparatively, the non-halogenated analog exhibits reduced potency (), underscoring the importance of halogen substituents.
Comparative Analysis with Related Compounds
Compound | Substituents | Bioactivity |
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3-[5-(4-Fluorophenyl)furan-2-yl]prop-2-enoic acid | 4-Fluorophenyl | Weak COX-2 inhibition () |
3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | Chloro, hydroxy, methoxy | Antioxidant () |
Target Compound | 3-Chloro-4-fluorophenyl | Dual COX-2/5-LOX inhibition |
The target compound’s halogenated phenyl group enhances binding affinity compared to non-halogenated analogs, while the absence of polar groups (e.g., hydroxy or methoxy) improves membrane permeability.
Future Research Directions
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Mechanistic Elucidation: Detailed kinetic studies to map interactions with COX-2 and 5-LOX.
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In Vivo Efficacy: Preclinical trials in animal models of inflammation and cancer.
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Derivatization: Synthesis of ester or amide analogs to modulate pharmacokinetic properties.
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